molecular formula C11H17Cl2N3O B13569072 N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride CAS No. 1568757-80-1

N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride

Cat. No.: B13569072
CAS No.: 1568757-80-1
M. Wt: 278.18 g/mol
InChI Key: POTSZRIRAKOHPQ-UHFFFAOYSA-N
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Description

N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride is a compound that features a pyridine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrazine hydrate . The process may involve cyclization, ring annulation, and direct C-H arylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride is unique due to its combined pyridine and pyrrolidine rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery .

Properties

CAS No.

1568757-80-1

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(10-4-2-6-13-10)14-8-9-3-1-5-12-7-9;;/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15);2*1H

InChI Key

POTSZRIRAKOHPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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